molecular formula C11H12BrF B6308994 4-Bromo-1-cyclopentyl-2-fluorobenzene CAS No. 1776923-64-8

4-Bromo-1-cyclopentyl-2-fluorobenzene

Cat. No.: B6308994
CAS No.: 1776923-64-8
M. Wt: 243.11 g/mol
InChI Key: LFKDFZIFOXOLJE-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-2-fluorobenzene is an organic compound with the molecular formula C11H12BrF. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, a cyclopentyl group at the 1-position, and a fluorine atom at the 2-position. This compound is used in various chemical research and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclopentyl-2-fluorobenzene typically involves a multi-step process. One common method is the bromination of 1-cyclopentyl-2-fluorobenzene. This can be achieved by reacting 1-cyclopentyl-2-fluorobenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclopentyl-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-cyclopentyl-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-2-fluorobenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopentyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-cyclopentylbenzene
  • 4-Bromo-2-fluorobenzene
  • 1-Cyclopentyl-2-fluorobenzene

Uniqueness

4-Bromo-1-cyclopentyl-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, along with a cyclopentyl group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-bromo-1-cyclopentyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF/c12-9-5-6-10(11(13)7-9)8-3-1-2-4-8/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKDFZIFOXOLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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